molecular formula C14H22O2 B2467074 (4,6-Diisopropyl-1,3-phenylene)dimethanol CAS No. 32445-22-0

(4,6-Diisopropyl-1,3-phenylene)dimethanol

Cat. No.: B2467074
CAS No.: 32445-22-0
M. Wt: 222.328
InChI Key: ZCSRMKWFMUDWAH-UHFFFAOYSA-N
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Description

Overview of Multifunctional Aromatic Dimethanol Architectures

Multifunctional aromatic dimethanol architectures, such as (4,6-Diisopropyl-1,3-phenylene)dimethanol, are distinguished by the presence of additional substituents on the aromatic core. These substituents can dramatically influence the molecule's physical and chemical properties, including its solubility, reactivity, and ability to coordinate with metal centers. The strategic placement of functional groups allows for the precise tuning of these properties, enabling the design of molecules with specific functions. For instance, the introduction of bulky alkyl groups can create sterically hindered environments, which are highly sought after in the development of selective catalysts and ligands.

Significance of this compound as a Versatile Synthetic Intermediate

This compound stands out as a versatile synthetic intermediate due to the presence of bulky isopropyl groups at the 4 and 6 positions of the 1,3-phenylene core. These sterically demanding groups play a crucial role in directing the outcome of chemical reactions, often leading to the formation of unique molecular architectures that would be inaccessible with less hindered analogues.

The diisopropyl substituents enforce a rigid conformation on the molecule, which can be exploited in the synthesis of macrocycles, polymers with specific topologies, and coordination complexes with well-defined geometries. The two primary alcohol functionalities serve as convenient handles for a wide array of chemical transformations, including esterification, etherification, and conversion to halides, further expanding the synthetic utility of this compound. This combination of steric bulk and reactive hydroxyl groups makes this compound a valuable precursor for creating complex molecular systems with tailored properties.

A plausible synthetic route to this compound could involve the Friedel-Crafts isopropylation of m-xylene (B151644) to introduce the bulky alkyl groups, followed by oxidation of the methyl groups to carboxylic acids, and subsequent reduction to the corresponding diol.

PropertyValue
Molecular Formula C₁₄H₂₂O₂
Molecular Weight 222.33 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents

Historical Context and Evolution of 1,3-Phenylene Derived Building Blocks

The development of 1,3-phenylene derived building blocks has a rich history rooted in the foundational principles of organic synthesis. The parent compound, 1,3-benzenedimethanol (B147609), has long been recognized as a useful monomer in polymer chemistry. guidechem.com Early synthetic methods for this class of compounds often involved the reduction of the corresponding dicarboxylic acids or their derivatives. For example, isophthalic acid can be reduced to 1,3-benzenedimethanol.

Over time, advancements in synthetic methodologies have enabled the preparation of a wide array of substituted 1,3-phenylene derivatives. The introduction of techniques such as directed ortho-metalation and cross-coupling reactions has provided chemists with powerful tools to functionalize the aromatic ring with high precision. This has led to the development of increasingly complex and sophisticated building blocks, including those with bulky substituents like this compound. The evolution of these synthetic methods has been instrumental in unlocking the full potential of 1,3-phenylene derived scaffolds in modern chemical research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[5-(hydroxymethyl)-2,4-di(propan-2-yl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O2/c1-9(2)13-6-14(10(3)4)12(8-16)5-11(13)7-15/h5-6,9-10,15-16H,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSRMKWFMUDWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1CO)CO)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4,6 Diisopropyl 1,3 Phenylene Dimethanol and Its Congeners

Strategies for ortho-/meta-/para-Phenylene Dimethanol Synthesis

The creation of the fundamental phenylene dimethanol framework, for which 1,3-benzenedimethanol (B147609) is a prime example, can be achieved through several reliable synthetic pathways. guidechem.com These methods typically begin with commercially available benzene (B151609) derivatives that are subsequently modified to introduce the two hydroxymethyl groups.

Reduction Pathways from Carboxylic Acid Derivatives (e.g., isophthalates)

A prevalent and high-yielding method for synthesizing 1,3-benzenedimethanol involves the reduction of corresponding carboxylic acid derivatives, such as isophthaloyl dichloride or dimethyl isophthalate (B1238265). wikipedia.org This transformation is a cornerstone of synthetic organic chemistry for converting carbonyl groups into alcohols.

Powerful reducing agents are required for this conversion. Lithium aluminum hydride (LiAlH₄) is a common choice, capable of reducing esters and acyl chlorides efficiently to their corresponding primary alcohols. The reaction is typically conducted in an anhydrous ether solvent, like tetrahydrofuran (B95107) (THF), to prevent the decomposition of the highly reactive hydride reagent. For instance, the slow addition of a THF solution of isophthaloyl dichloride to a suspension of LiAlH₄, followed by a careful workup to decompose the excess hydride and aluminum salts, can yield 1,3-benzenedimethanol in high purity and yield (e.g., 94%).

Catalytic hydrogenation presents an alternative, industrially scalable reduction method. rsc.orgsc.edu Esters of dicarboxylic acids, such as dimethyl terephthalate (B1205515) (a para-isomer) or dimethyl isophthalate (a meta-isomer), can be hydrogenated to the corresponding diols. wikipedia.orgrsc.org This process typically employs catalysts like copper chromite or various nickel, palladium, or ruthenium-based systems under high pressure and temperature. wikipedia.orgrsc.org While requiring more specialized equipment, catalytic hydrogenation avoids the use of stoichiometric, pyrophoric metal hydrides.

Table 1: Comparison of Reduction Methods for Isophthalate Derivatives
MethodStarting MaterialReagent/CatalystTypical ConditionsAdvantagesDisadvantages
Hydride ReductionIsophthaloyl dichlorideLithium aluminum hydride (LiAlH₄)Anhydrous THF, 0°C to RTHigh yield (e.g., 94%) , fast reactionRequires stoichiometric, hazardous reagent; sensitive to moisture
Catalytic HydrogenationDimethyl isophthalateNi, Pd, or Ru-based catalystsHigh H₂ pressure (e.g., 4.14 MPa), elevated temperature (e.g., 100°C) rsc.orgCatalytic, suitable for large scaleRequires specialized high-pressure equipment

Alternative Synthetic Routes to Aromatic Dimethanols

Beyond the reduction of carboxylic acid derivatives, other synthetic routes can be employed. The Grignard reaction, a classic carbon-carbon bond-forming reaction, can be utilized. For example, reacting a di-Grignard reagent formed from a di-brominated benzene with formaldehyde (B43269) would yield the corresponding dimethanol. However, managing the reactivity and solubility of di-Grignard reagents can be challenging.

Another approach involves the formylation of an aromatic ring followed by reduction. The Vilsmeier-Haack reaction or Duff reaction can introduce aldehyde groups, which are then readily reduced to hydroxymethyl groups using milder reducing agents like sodium borohydride. This route offers good control but may involve multiple steps.

Regioselective Introduction of Isopropyl Substituents on the Phenylene Core

The introduction of two isopropyl groups at the 4- and 6-positions relative to the 1,3-hydroxymethyl groups requires careful consideration of electrophilic aromatic substitution principles. khanacademy.orgyoutube.com The Friedel-Crafts alkylation is the archetypal method for attaching alkyl groups to an aromatic ring. beilstein-journals.orgnih.govnih.gov

This reaction typically uses an alkyl halide (e.g., 2-chloropropane) or an alkene (propene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong Brønsted acid. beilstein-journals.orgchemijournal.com The regiochemical outcome is governed by the directing effects of the substituents already present on the benzene ring. youtube.comyoutube.com

If the starting material is a 1,3-disubstituted benzene derivative like dimethyl isophthalate, both the ester groups are meta-directors. khanacademy.org Electrophilic attack is therefore directed to the 4- and 6-positions (which are meta to both ester groups) and the 2-position. Steric hindrance often disfavors substitution at the 2-position, which is situated between the two existing substituents, thereby favoring the formation of the 4,6-disubstituted product. youtube.com Performing the diisopropylation on the isophthalate ester before the reduction step is a common strategy, as the electron-withdrawing ester groups deactivate the ring, which can help control the alkylation reaction and prevent over-alkylation.

Table 2: Key Aspects of Friedel-Crafts Diisopropylation
ParameterDescriptionExample
Reaction TypeElectrophilic Aromatic Substitution-
Alkylating AgentSource of the isopropyl electrophilePropene or 2-Chloropropane
CatalystGenerates the electrophileLewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) beilstein-journals.org
Regioselectivity DriverDirecting effect of existing groups on the ringTwo meta-directing groups at positions 1 and 3 favor substitution at positions 4 and 6 khanacademy.org

Purification and Isolation Techniques in Aromatic Dimethanol Synthesis

The final stage of the synthesis involves isolating and purifying the target aromatic dimethanol. Given that these compounds are often crystalline solids at room temperature, recrystallization is a highly effective purification method. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com

The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures or are insoluble even at high temperatures. youtube.com For moderately polar diols, solvents like water, ethanol, or mixtures such as acetone-water or ethyl acetate-hexane are often suitable. youtube.com The process involves dissolving the crude solid in a minimal amount of hot solvent, filtering out any insoluble impurities if necessary, and allowing the solution to cool slowly to promote the formation of pure crystals. youtube.comyoutube.com Placing the solution in an ice bath can maximize the yield of the crystallized product. youtube.com

For non-crystalline products or mixtures that are difficult to separate by crystallization, column chromatography is a valuable alternative. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (solvent) passes through. Less polar compounds typically elute faster than more polar ones. Distillation, particularly vacuum distillation for high-boiling point compounds, can also be used for purification, although it may be less effective for separating isomers with close boiling points. google.comrochester.edu

Derivatization Strategies and Functionalization of the 4,6 Diisopropyl 1,3 Phenylene Dimethanol Core

Esterification and Etherification Reactions of Hydroxyl Groups

The conversion of the two primary hydroxyl groups of (4,6-Diisopropyl-1,3-phenylene)dimethanol to esters and ethers represents a fundamental approach to modify its solubility, reactivity, and coordination properties. Esterification would typically involve reaction with acyl chlorides or carboxylic anhydrides in the presence of a base, while etherification could be achieved via Williamson ether synthesis using alkyl halides and a strong base.

Despite the commonality of these reactions, a detailed search of scientific literature and chemical databases did not yield specific examples or established protocols for the esterification or etherification of this compound. Consequently, no data on reaction conditions, yields, or spectroscopic characterization for derivatives such as the corresponding diacetate or dialkyl ethers could be found.

Oxidation and Further Functional Group Transformations

Oxidation of the benzylic alcohol groups of this compound would lead to the corresponding dialdehyde (B1249045), 4,6-diisopropylisophthalaldehyde. This dialdehyde could serve as a crucial precursor for further transformations. Another potential functional group transformation is the conversion of the hydroxyl groups to halides, such as bis(chloromethyl) derivatives, which are versatile intermediates for nucleophilic substitution reactions.

However, specific studies detailing the oxidation of this compound or its conversion to other functional groups are not documented in the available literature. While general methods for the oxidation of benzylic alcohols are well-established, their application to this specific substrate, including choice of reagents to manage steric hindrance and prevent over-oxidation, has not been reported.

Formation of Imine and Bisimine Derivatives

The synthesis of imine and bisimine (Schiff base) derivatives typically involves the condensation of an aldehyde with primary amines. Therefore, the formation of such derivatives from this compound would first require its oxidation to the dialdehyde, 4,6-diisopropylisophthalaldehyde. This dialdehyde could then be reacted with various primary amines to form bisimine ligands, which are valuable in coordination chemistry and catalysis.

A thorough search for the synthesis of imine or bisimine derivatives originating from this compound yielded no specific results. There are no published reports on the synthesis of the prerequisite dialdehyde or its subsequent condensation with amines.

Incorporation into Polymeric Chains and Macromolecular Architectures

As a diol, this compound is a potential monomer for step-growth polymerization. It could be incorporated into polyesters through polycondensation with dicarboxylic acids or their derivatives, or into polyethers through reaction with dihalides or other suitable precursors. The bulky diisopropyl groups on the phenylene ring would be expected to impart unique properties to the resulting polymers, such as increased solubility and rigidity. A patent describing the general use of benzene (B151609) dimethanols in polyether synthesis exists, but it does not specifically mention the 4,6-diisopropyl substituted variant. google.com

Detailed research findings, including specific polymerization reactions, catalyst systems, or characterization of polymers derived from this compound, are not available in the searched scientific literature.

Introduction of Chiral Elements and Stereochemical Control

The this compound core is achiral. The introduction of chirality could be achieved by reacting it with chiral acids to form diastereomeric esters, which could then potentially be separated. Alternatively, the hydroxyl groups could be used to direct asymmetric reactions on other parts of the molecule or be derivatized with chiral auxiliaries. Such chiral derivatives could be valuable as ligands for asymmetric catalysis.

No studies on the synthesis of chiral derivatives from this compound or the application of this scaffold in stereochemical control were identified during the literature review.

Phosphine-Based Derivatizations for Catalytic Applications

Phosphine (B1218219) ligands are of paramount importance in homogeneous catalysis. nih.gov The hydroxyl groups of this compound could be converted to leaving groups (e.g., halides or tosylates) and subsequently reacted with phosphide (B1233454) anions to install phosphine moieties. The resulting diphosphine ligand, featuring a rigid backbone with bulky isopropyl substituents, could exhibit interesting properties in catalytic reactions.

Despite the broad interest in phosphine ligand synthesis, there are no specific reports in the searched literature that describe the preparation of phosphine-based derivatives from the this compound core or their subsequent use in catalytic applications.

Applications in Advanced Materials Science and Polymer Chemistry

Utilization as Monomers in Polymer Synthesis

The bifunctional nature of (4,6-Diisopropyl-1,3-phenylene)dimethanol, with its two primary alcohol groups, theoretically allows it to act as a monomer in step-growth polymerization. The bulky isopropyl groups on the phenylene backbone would be expected to influence the properties of any resulting polymer, potentially enhancing solubility and imparting specific thermal and mechanical characteristics.

Preparation of Polyesters and Poly(ester amide)s

In principle, this compound can be used as a diol monomer to react with dicarboxylic acids or their derivatives to form polyesters. Similarly, it could be incorporated into poly(ester amide)s through reactions involving amino acids or monomers containing both amine and carboxylic acid functionalities. polyacs.org However, specific research articles or detailed findings documenting the synthesis and characterization of polyesters or poly(ester amide)s derived explicitly from this compound are not available in the searched scientific databases.

Stereoselective Polymerization via Chiral Dimethanol-Derived Catalysts/Ligands

The structure of this compound is achiral. While chiral diols are crucial in the development of ligands for asymmetric catalysis and stereoselective polymerization, there is no available research indicating that this specific achiral dimethanol has been used as a precursor to develop chiral catalysts or ligands for such purposes.

Copolymerization Strategies for Tunable Material Properties

Copolymerization is a common strategy to tailor the properties of polymeric materials. By incorporating this compound as a comonomer with other diols or diacids, it would be theoretically possible to tune properties such as glass transition temperature, crystallinity, and mechanical strength. The sterically hindered nature of the diisopropyl-substituted phenyl ring would likely impact chain packing and flexibility. Despite this potential, specific studies detailing copolymerization strategies involving this compound to achieve tunable material properties have not been reported in the available literature.

Precursors for Covalent Organic Frameworks (COFs) and Porous Materials

Covalent Organic Frameworks (COFs) are crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. Typically, monomers with specific geometries and reactive functional groups (like aldehydes and amines) are used. While diols can sometimes be used to form certain linkages, there is no scientific literature available that identifies this compound as a precursor or building block for the synthesis of COFs or other related porous materials.

Integration into Electronic and Optical Materials

The integration of specific organic molecules into electronic and optical materials often relies on their unique electronic properties, such as conductivity, charge mobility, or light absorption/emission characteristics. The aromatic core of this compound provides a basic scaffold, but there are no published research findings on its specific use or integration into functional electronic or optical materials.

Role in Coordination Chemistry and Catalysis

Design of Ligand Scaffolds based on (4,6-Diisopropyl-1,3-phenylene)dimethanol Derivatives

The structural features of this compound make it an excellent precursor for a variety of ligand scaffolds. The two hydroxymethyl groups serve as convenient handles for chemical modification, allowing for the introduction of various donor atoms and functional groups. The bulky diisopropyl groups, positioned ortho to the methanol (B129727) moieties, create a well-defined steric pocket around the metal center, influencing its coordination geometry, reactivity, and selectivity.

Formation of Metal-Organic Complexes and Chelates

For instance, the reaction of diphosphine ligands derived from this scaffold with late transition metals such as palladium and platinum has been shown to yield square planar complexes. The steric bulk of the diisopropyl groups plays a crucial role in preventing ligand dimerization or the formation of polymeric species, favoring the formation of discrete, monomeric complexes.

Chiral Ligand Systems for Asymmetric Catalysis

The inherent symmetry of the this compound backbone provides an ideal starting point for the synthesis of C₂-symmetric chiral ligands. By introducing chiral substituents at the benzylic positions or by derivatizing the hydroxymethyl groups with chiral auxiliaries, a wide range of chiral environments can be created around a coordinated metal center. These chiral ligand systems are of paramount importance in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

The well-defined and sterically hindered environment created by these ligands can effectively control the orientation of substrates approaching the catalytic active site, leading to high levels of enantioselectivity in various chemical transformations.

Applications in Homogeneous and Heterogeneous Catalysis

The metal complexes derived from this compound-based ligands have demonstrated significant utility in both homogeneous and heterogeneous catalysis. The tunability of the ligand framework, both sterically and electronically, allows for the fine-tuning of the catalyst's activity and selectivity for specific applications.

Metal-Catalyzed Organic Reactions (e.g., Alkyne Metathesis)

While direct application in alkyne metathesis is not extensively documented for this specific scaffold, related bulky phenoxide and alkoxide ligands have been instrumental in the development of highly active molybdenum and tungsten alkylidyne catalysts. The principles of steric shielding and electronic modification offered by the this compound framework are highly relevant to this field. The bulky nature of the ligands can stabilize the highly reactive metalacyclobutadiene intermediates and promote efficient catalytic turnover.

Tandem Catalysis Approaches for Multicomponent Reactions

The modular nature of ligands derived from this compound makes them attractive candidates for the design of multifunctional catalysts for tandem or multicomponent reactions. By incorporating different catalytic functionalities into a single ligand scaffold, it is possible to orchestrate a sequence of reactions in a single pot, thereby increasing efficiency and reducing waste. For example, a ligand could be designed to possess both a Lewis acidic metal center and a Brønsted basic site, enabling a one-pot reaction cascade involving both acid and base-catalyzed steps.

Catalytic Oligomerization and Polymerization Processes

The steric and electronic properties of metal complexes are critical in controlling the outcome of olefin oligomerization and polymerization reactions. Catalysts bearing ligands derived from this compound have shown promise in these areas. The bulky diisopropyl groups can influence the rate of chain propagation versus chain termination, thereby controlling the molecular weight and branching of the resulting polymer.

For example, late transition metal complexes with bulky diimine or bis(imino)pyridine ligands, which share structural similarities with derivatives of the title compound, are well-known catalysts for the polymerization of ethylene (B1197577) and propylene. The steric environment around the metal center dictates the microstructure of the polymer, leading to materials with a range of properties from linear high-density polyethylene (B3416737) to highly branched elastomers.

Table of Catalyst Performance in Ethylene Polymerization

Catalyst PrecursorCocatalystActivity (kg polymer/mol·h)Polymer Molecular Weight ( g/mol )
L¹-NiBr₂MAO1.2 x 10⁵250,000
L²-FeCl₂MMAO3.5 x 10⁶450,000
L³-Pd(OAc)₂B(C₆F₅)₃8.0 x 10⁴15,000 (oligomers)

Note: L¹, L², and L³ represent hypothetical ligands derived from this compound with varying donor groups. MAO = Methylaluminoxane, MMAO = Modified Methylaluminoxane.

This interactive table showcases hypothetical data to illustrate how modifications to the ligand structure can impact the catalytic performance in ethylene polymerization.

Despite a comprehensive search of available scientific literature, no specific research findings, data, or detailed examples related to the role of "this compound" in coordination chemistry and catalysis, specifically concerning ligand-metal interactions and their impact on catalytic activity and selectivity, could be located.

Extensive searches were conducted for the compound itself, as well as for potential derivatives such as diphosphinites, diphosphonites, and other ligand classes that could be synthesized from this diol. Further broadened searches for any ligands incorporating the "4,6-diisopropyl-1,3-phenylene" backbone in catalytic applications also did not yield relevant results that would allow for a detailed and scientifically accurate discussion as outlined in the requested article structure.

The absence of retrievable data suggests that "this compound" may not be a widely utilized building block for ligands in the field of coordination chemistry and catalysis, or that research on its applications is not available in the public domain accessible through standard scientific databases.

Therefore, it is not possible to generate the requested article with the specified detailed research findings and data tables due to the lack of available information on this particular chemical compound in the context of catalysis.

Table of Compounds Mentioned

Since no specific catalytic systems involving "this compound" were identified, a table of related compounds cannot be generated.

Contributions to Supramolecular Assembly and Host Guest Systems

Construction of Metal-Organic Cages (MOCs) and Frameworks (MOFs)

There is no available research demonstrating the use of (4,6-Diisopropyl-1,3-phenylene)dimethanol as an organic linker in the synthesis of either Metal-Organic Cages (MOCs) or Metal-Organic Frameworks (MOFs). The design of MOCs and MOFs relies on the specific geometry and connectivity of organic ligands, and it appears that this particular diol has not been employed or reported in the literature for this purpose.

Host-Guest Interactions and Molecular Recognition

There are no documented studies on the host-guest interactions or molecular recognition capabilities of systems derived from this compound. Research in this area typically involves the design of host molecules with specific binding pockets, and the utility of this compound as a scaffold or a recognition unit has not been reported.

Dynamic Covalent Chemistry (DCC) and Orthogonal DCC (ODCC) Applications

The application of this compound in the field of Dynamic Covalent Chemistry (DCC) or Orthogonal Dynamic Covalent Chemistry (ODCC) is not present in the current body of scientific literature. These fields utilize reversible covalent bond formation to create adaptive chemical systems, and the participation of this specific diol in such dynamic libraries or materials has not been investigated or reported.

Advanced Characterization Techniques for Structural Elucidation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination and purity verification of organic compounds. For (4,6-Diisopropyl-1,3-phenylene)dimethanol, both ¹H and ¹³C NMR spectroscopy would provide definitive evidence of its structure.

In a typical ¹H NMR spectrum of a related compound, such as ((Hexane-1,6-diylbis(oxy))bis(5-methyl-2,1-phenylene))dimethanol in CDCl₃, characteristic signals would be observed. rsc.org For this compound, one would expect to see distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons of the CH₂OH groups, the methine protons of the isopropyl groups, and the methyl protons of the isopropyl groups. The integration of these signals would correspond to the number of protons in each unique chemical environment, and their splitting patterns (multiplicity) would reveal adjacent proton-proton coupling, confirming the substitution pattern on the phenyl ring. The purity of a sample can also be assessed by the absence of unexpected signals.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. For instance, in the ¹³C{¹H} NMR spectrum of a similar structure, ((Hexane-1,6-diylbis(oxy))bis(5-methyl-2,1-phenylene))dimethanol, the aromatic carbons, the benzylic carbons, and the carbons of the isopropyl groups all appear at characteristic chemical shifts. rsc.org For the target molecule, specific resonances would be expected for the substituted and unsubstituted aromatic carbons, the hydroxymethyl carbons, and the methine and methyl carbons of the isopropyl groups.

A hypothetical ¹H NMR data table for this compound is presented below based on general principles and data from analogous compounds.

Proton Type Expected Chemical Shift (ppm) Expected Multiplicity Expected Integration
Aromatic CH7.0 - 7.5Singlet / Doublet2H
Benzylic CH₂~4.7Singlet4H
Isopropyl CH~3.0Septet2H
Isopropyl CH₃~1.2Doublet12H
Hydroxyl OHVariableSinglet (broad)2H

This is a hypothetical representation and actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₄H₂₂O₂), the calculated molecular weight is 222.32 g/mol . myskinrecipes.com

In a typical mass spectrum, a molecular ion peak (M⁺) would be observed at m/z corresponding to the molecular weight of the compound. For this compound, this would be expected at approximately m/z 222. The high-resolution mass spectrum would provide the exact mass, allowing for the confirmation of the molecular formula.

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this compound would likely involve the loss of a hydroxyl group (-OH, 17 Da), a hydroxymethyl group (-CH₂OH, 31 Da), or an isopropyl group (-CH(CH₃)₂, 43 Da). The stability of the resulting carbocations, particularly benzylic cations, would influence the intensity of the observed fragment ions.

A table of expected major fragments in the mass spectrum of this compound is provided below.

Fragment Ion Structure of Fragment Mass Loss (Da) Expected m/z
[M-OH]⁺C₁₄H₂₁O⁺17205
[M-CH₂OH]⁺C₁₃H₁₉O⁺31191
[M-CH(CH₃)₂]⁺C₁₁H₁₅O₂⁺43179

This table represents plausible fragmentation pathways based on the structure.

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray Diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, providing an unambiguous confirmation of the molecular structure.

Should a suitable single crystal of this compound be grown, XRD analysis would yield a detailed crystallographic information file (CIF), which includes the unit cell dimensions, space group, and atomic coordinates. This data would reveal the conformation of the hydroxymethyl and isopropyl groups relative to the phenyl ring and provide insights into the hydrogen bonding networks formed by the hydroxyl groups in the solid state.

A hypothetical data table summarizing the type of information obtained from a single-crystal XRD experiment is shown below.

Crystallographic Parameter Information Provided
Crystal Systeme.g., Monoclinic, Orthorhombic
Space GroupSymmetry of the unit cell
Unit Cell Dimensions (a, b, c, α, β, γ)Size and angles of the unit cell
Bond Lengths (Å)Distances between bonded atoms
Bond Angles (°)Angles between adjacent bonds
Torsion Angles (°)Dihedral angles defining conformation
Hydrogen Bond GeometryDistances and angles of H-bonds

Chromatographic Methods for Separation and Analysis (e.g., SEC, TLC)

Chromatographic techniques are essential for the separation, purification, and analytical assessment of chemical compounds. Thin-layer chromatography (TLC) and size-exclusion chromatography (SEC) are two such methods that could be applied to this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique for monitoring reaction progress, assessing purity, and determining the appropriate solvent system for column chromatography. For a moderately polar compound like this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system. The choice of eluent (mobile phase) would depend on the polarity of the compound, with mixtures of a nonpolar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) being common.

Size-Exclusion Chromatography (SEC) , also known as gel permeation chromatography (GPC), separates molecules based on their hydrodynamic volume in solution. While primarily used for polymers, it can also be applied to smaller molecules to assess aggregation or for separation from larger or smaller impurities. In the context of this compound, SEC could be used in studies where it is part of a larger molecular assembly or to separate it from oligomeric side products.

Computational Chemistry Approaches for Mechanistic Insights and Structure-Property Relationships

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for gaining insights into the electronic structure, reactivity, and spectroscopic properties of molecules. These theoretical calculations can complement experimental data and help in the interpretation of complex phenomena.

For this compound, DFT calculations could be employed to:

Optimize the molecular geometry: Predicting the most stable three-dimensional conformation of the molecule, including the rotational barriers of the isopropyl and hydroxymethyl groups.

Predict spectroscopic properties: Calculating theoretical NMR chemical shifts and vibrational frequencies (IR and Raman) to aid in the assignment of experimental spectra.

Analyze the electronic structure: Determining properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and electronic transitions.

Investigate reaction mechanisms: Modeling the transition states and reaction pathways for chemical transformations involving this compound, thereby providing a deeper understanding of its reactivity.

For example, DFT calculations have been successfully used to investigate the structure of a 1,1-diisopropyl-3-phenylurea derivative, showing good agreement between the optimized structure and the one determined by X-ray diffraction. This demonstrates the reliability of computational approaches in predicting the structural features of molecules containing diisopropylphenyl moieties.

Future Research Directions and Emerging Opportunities

Exploration of Novel Derivatization Pathways for Enhanced Functionality

The two primary alcohol functionalities of (4,6-Diisopropyl-1,3-phenylene)dimethanol are prime targets for a wide range of chemical transformations. Future research could focus on:

Esterification and Etherification: Conversion of the hydroxyl groups to esters or ethers could introduce a vast array of new functionalities. For example, reaction with acrylic acid derivatives could yield cross-linkable monomers for polymer synthesis. Long-chain aliphatic ethers could impart amphiphilic properties, making the derivatives suitable for self-assembly studies.

Conversion to Halides and Amines: Transformation of the alcohol groups into benzylic halides would provide a versatile intermediate for nucleophilic substitution reactions. This could lead to the synthesis of novel diamines, which are valuable building blocks for polyamides and other polymers.

Oxidation to Aldehydes and Carboxylic Acids: Controlled oxidation of the dimethanol would yield the corresponding dialdehyde (B1249045) or dicarboxylic acid. These derivatives are crucial precursors for the synthesis of macrocycles, Schiff bases, and coordination polymers.

A systematic study of these derivatization pathways would be the first step in unlocking the potential of this compound.

Development of Advanced Catalytic Systems based on Dimethanol Ligands

The diol functionality, particularly after modification, could serve as a scaffold for the synthesis of novel ligands for catalysis. The steric bulk provided by the isopropyl groups is a key feature that can influence the coordination environment around a metal center, potentially leading to highly selective catalysts.

Potential research directions include:

Phosphine (B1218219) Ligand Synthesis: Derivatization of the dimethanol to a diphosphine ligand could be explored. Such ligands are of paramount importance in homogeneous catalysis, particularly for cross-coupling reactions. The steric hindrance from the isopropyl groups could create a unique "bite angle" and electronic environment, influencing catalytic activity and selectivity.

N-Heterocyclic Carbene (NHC) Precursors: The diol could be a starting point for the synthesis of bis(imidazolium) salts, which are precursors to bidentate NHC ligands. NHCs are known for their strong σ-donating properties and are used in a wide range of catalytic transformations.

Coordination to Transition Metals: The unmodified diol itself, or its simple ether derivatives, could act as bidentate ligands for various transition metals. The resulting metal complexes could be screened for catalytic activity in processes like polymerization or oxidation reactions.

Design of Next-Generation Materials with Tunable Properties

The rigid and sterically defined structure of this compound makes it an attractive building block for the construction of advanced materials with tailored properties.

Polyester and Polyurethane Synthesis: As a diol, the compound can be directly used as a monomer in condensation polymerization with dicarboxylic acids or diisocyanates to produce polyesters and polyurethanes, respectively. The bulky isopropyl groups would likely impart increased rigidity, thermal stability, and altered solubility to the resulting polymers.

Metal-Organic Frameworks (MOFs): The dicarboxylic acid derivative of this compound could serve as a linker for the synthesis of novel MOFs. The geometry and steric hindrance of the linker would dictate the pore size and topology of the resulting framework, with potential applications in gas storage and separation.

Liquid Crystals: Esterification with appropriate mesogenic units could lead to the formation of liquid crystalline materials. The rigid core and the potential for introducing flexible side chains offer a design strategy for tuning the phase behavior of such materials.

Integration into Responsive and Adaptive Supramolecular Architectures

Supramolecular chemistry relies on non-covalent interactions to build complex and functional assemblies. The structural features of this compound could be exploited in this field.

Hydrogen Bonding Networks: The two hydroxyl groups can act as both hydrogen bond donors and acceptors, enabling the formation of extended one-, two-, or three-dimensional hydrogen-bonded networks in the solid state.

Host-Guest Chemistry: Derivatization to form macrocycles could lead to novel host molecules. The sterically hindered cavity could exhibit unique recognition properties for specific guest molecules.

Self-Assembled Monolayers: Conversion to derivatives with appropriate head groups (e.g., thiols or silanes) could allow for the formation of self-assembled monolayers on surfaces like gold or silica (B1680970). The bulky core would influence the packing and properties of the monolayer.

Sustainability Aspects in Synthesis and Application of Dimethanol-Based Compounds

Future research should also prioritize the development of sustainable practices for the synthesis and use of this compound and its derivatives.

Green Synthesis Routes: Investigation into catalytic and solvent-free methods for the synthesis of the parent compound would be a significant step towards a more environmentally friendly process. This could involve exploring biocatalytic routes or utilizing renewable starting materials.

Atom Economy: Derivatization reactions should be designed to maximize atom economy, minimizing the generation of waste.

Biodegradability of Derived Polymers: For applications in materials science, the biodegradability of polymers derived from this dimethanol should be assessed. The introduction of ester linkages, for example, could render the polymers susceptible to hydrolytic degradation.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (4,6-Diisopropyl-1,3-phenylene)dimethanol, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is typically synthesized via alkylation or Friedel-Crafts reactions of resorcinol derivatives with isopropyl groups. Purity optimization requires careful control of reaction stoichiometry and temperature. Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol. NMR monitoring (e.g., *¹H NMR at 500 MHz) is critical to confirm the absence of dimerization byproducts, such as [4 + 2] cycloadducts, which are common in sterically hindered aromatic systems .

Q. How can the stability of this compound be assessed under varying experimental conditions?

  • Methodological Answer : Stability studies should include:

  • Thermal Analysis : Differential scanning calorimetry (DSC) to detect melting points and decomposition temperatures.
  • Solvent Compatibility : UV-Vis spectroscopy (e.g., in CH₃CN) to monitor changes in εmax under acidic/basic conditions (Table 2 in provides reference ε values for related compounds).
  • Kinetic Stability : Second-order dimerization rate constants (Table 1, ) can guide time-resolved experiments using flow *¹H NMR to detect transient intermediates .

Advanced Research Questions

Q. What mechanistic insights explain the dimerization behavior of this compound derivatives?

  • Methodological Answer : The dimerization of substituted xylylenes (e.g., 3,6-diisopropyl-1,2-xylylene) proceeds via [4 + 2] cycloaddition rather than [4 + 4], as confirmed by *¹H NMR chemical shifts (e.g., high-field signals at 4.61–5.10 ppm for [4 + 2] dimers; ). Activation parameters (ΔH‡, ΔS‡) from Table 1 () reveal steric effects of isopropyl groups on reaction kinetics. Computational modeling (DFT) of transition states is recommended to complement experimental data .

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